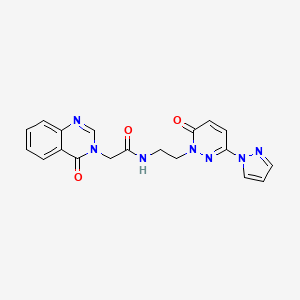![molecular formula C21H20FNO4 B2588636 3-(4-fluorophenyl)-9-(2-methoxyethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 1010932-79-2](/img/structure/B2588636.png)
3-(4-fluorophenyl)-9-(2-methoxyethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-fluorophenyl)-9-(2-methoxyethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C21H20FNO4 and its molecular weight is 369.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
- Chemical Synthesis and Biological Effectiveness : Research conducted by Bobek, Kuhar, and Bloch (1979) on related compounds, including 5-Fluoro-1,3-oxazine-2,6(3H)-dione, has shown their marked inhibitory effect against bacteria such as S. faecium and E. coli. The biological effectiveness of these compounds is influenced by their rapid hydrolysis in growth media (Bobek, Kuhar, & Bloch, 1979).
Photochemical Properties
- Photochromic Properties : Deniz, Tomasulo, Sortino, and Raymo (2009) explored the photochemical properties of a series of photochromic [1,3]oxazines. They differ in their substituents, which affect their photochemical responses. This research is pivotal for understanding the photochemical behavior of similar compounds (Deniz, Tomasulo, Sortino, & Raymo, 2009).
Biotransformation Studies
- Comparative Metabolism in Different Species : Lavrijsen et al. (1992) conducted a comparative study on the metabolism of Flunarizine, a compound related to 3-(4-Fluorophenyl)-9-(2-Methoxyethyl)-2-Methyl-9,10-Dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one, in rats, dogs, and humans. The study provides insights into the biotransformation pathways in different species, which is significant for pharmacokinetics and drug development (Lavrijsen et al., 1992).
Thermally Curable Monomers
- Development of Thermally Curable Monomers : Kiskan and Yagcı (2007) synthesized a new monomer with both benzoxazine and coumarin rings, demonstrating its thermal ring-opening reaction and thermal behavior. Such research is essential for the development of new materials and polymers (Kiskan & Yagcı, 2007).
Crystal and Molecular Structure Studies
- Structural Analysis via X-ray Diffraction : Udupa (1982) utilized single-crystal X-ray diffraction to determine the crystal structure of a compound closely related to the subject molecule. This type of research aids in understanding the molecular and crystal structures of complex organic compounds (Udupa, 1982).
Super-Resolution Imaging
- Application in Super-Resolution Imaging : Deniz et al. (2012) explored the use of oxazine-based fluorophores for super-resolution imaging. Their findings highlight the potential application of similar compounds in advanced imaging techniques (Deniz, Tomasulo, Cusido, Yildiz, Petriella, Bossi, Sortino, & Raymo, 2012).
Antimicrobial Activity
- Antimicrobial Properties of Similar Compounds : Fang et al. (2011) synthesized benzo[b][1,4]oxazin-3(4H)-one derivatives and assessed their antimicrobial activities, indicating the relevance of such compounds in developing new antimicrobial agents (Fang, Zuo, Li, He, Wang, Tian, Zhao, Miao, & Shin, 2011).
properties
IUPAC Name |
3-(4-fluorophenyl)-9-(2-methoxyethyl)-2-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO4/c1-13-19(14-3-5-15(22)6-4-14)20(24)16-7-8-18-17(21(16)27-13)11-23(12-26-18)9-10-25-2/h3-8H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMITZALHCUUQTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CCOC)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

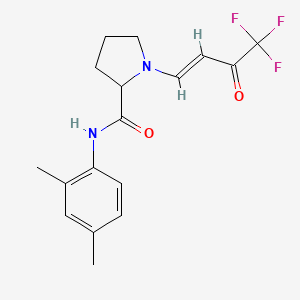

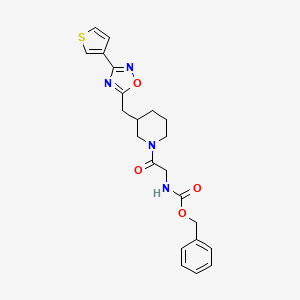
![N-(4-fluorophenethyl)-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2588557.png)
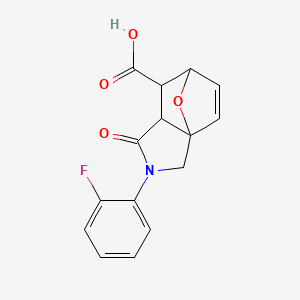
![1'-((2,4-dichloro-5-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2588563.png)
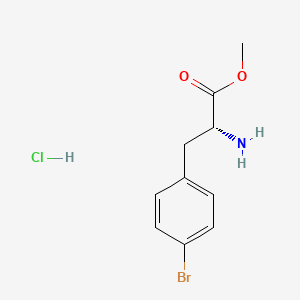
![4-Benzo[1,3]dioxol-5-ylmethyl-5-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2588568.png)




